2-Chloro-3-cyclopropylpyridine

Boiling point Volatility Downstream processing

2-Chloro-3-cyclopropylpyridine (CAS 865664-04-6) is a halogenated heterocyclic building block featuring a pyridine core substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 3-position. It serves as a key intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research, due to the distinct electronic and steric profile conferred by the chlorine-cyclopropyl juxtaposition, which enables selective downstream functionalization.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
CAS No. 865664-04-6
Cat. No. B1323058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-cyclopropylpyridine
CAS865664-04-6
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=CC=C2)Cl
InChIInChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
InChIKeyYYGGOZSJFITZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-cyclopropylpyridine (CAS 865664-04-6): A Differentiated Halogenated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-3-cyclopropylpyridine (CAS 865664-04-6) is a halogenated heterocyclic building block featuring a pyridine core substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 3-position . It serves as a key intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research, due to the distinct electronic and steric profile conferred by the chlorine-cyclopropyl juxtaposition, which enables selective downstream functionalization . The compound is a colorless oil with a molecular formula of C8H8ClN and a molecular weight of 153.61 g/mol, and it is typically supplied at 95-97% purity .

Why 2-Chloro-3-cyclopropylpyridine Cannot Be Replaced by Unsubstituted or Bromo/Fluoro Analogs in Cross-Coupling and Property-Driven Design


Generic substitution of 2-chloro-3-cyclopropylpyridine with 3-cyclopropylpyridine or other 2-halo analogs is not scientifically sound due to quantifiable differences in physicochemical properties and reactivity [1]. The chlorine atom provides an optimal balance of reactivity for Pd-catalyzed cross-couplings compared to more reactive (iodo) or less reactive (fluoro) halogens, while the cyclopropyl group imparts distinct steric and conformational constraints that influence binding and metabolic stability [2]. These differences directly impact synthetic yields, downstream molecular properties, and ultimately the success of lead optimization campaigns, necessitating compound-specific selection rather than in-class substitution [1][2].

Quantitative Differentiation of 2-Chloro-3-cyclopropylpyridine: Head-to-Head Comparisons with 2-Bromo, 2-Fluoro, and Unsubstituted Analogs


Boiling Point Comparison: 2-Chloro-3-cyclopropylpyridine Exhibits Intermediate Volatility for Downstream Processing

2-Chloro-3-cyclopropylpyridine has a predicted boiling point of 219.4±28.0 °C at 760 mmHg, which is intermediate between the more volatile 2-fluoro analog (187.1±28.0 °C) and the less volatile 2-bromo analog (243.5±28.0 °C) . This difference directly impacts purification methods (e.g., distillation vs. chromatography) and handling procedures during scale-up .

Boiling point Volatility Downstream processing

Lipophilicity (logP) Comparison: 2-Chloro-3-cyclopropylpyridine Balances Hydrophobicity for Optimal Membrane Permeability

The calculated logP of 2-chloro-3-cyclopropylpyridine is 2.61 . This value is higher than that of the 2-fluoro analog (logP ≈ 1.2-1.5) and similar to the 2-bromo analog (logP ≈ 2.58-2.8) . The increased lipophilicity relative to the fluoro compound, combined with the optimal halogen size, suggests a favorable balance for passive membrane diffusion while avoiding the excessive hydrophobicity that can lead to poor solubility and off-target binding often associated with bromo derivatives .

logP Lipophilicity Membrane permeability

Synthetic Yield in Suzuki-Miyaura Cross-Coupling: 2-Chloro-3-cyclopropylpyridine Enables Moderate to High Yields

In a reported synthesis, 2-chloro-3-cyclopropylpyridine was obtained in 60-69% yield via a Suzuki-Miyaura coupling of 2-chloro-3-iodopyridine with cyclopropylboronic acid using Pd(PPh3)4 catalyst . While direct comparative yields for the bromo and iodo analogs under identical conditions are not publicly available, class-level inference indicates that the chloro derivative offers a practical balance between the higher reactivity (and potential for side reactions) of the iodo compound and the lower reactivity of the fluoro derivative, which often requires more forcing conditions [1].

Suzuki-Miyaura Cross-coupling Yield

Steric and Conformational Differentiation: The 2-Chloro-3-cyclopropyl Motif Imposes Unique Spatial Constraints

The ortho-disposition of the chlorine atom and the cyclopropyl group in 2-chloro-3-cyclopropylpyridine creates a sterically constrained environment not present in 3-cyclopropylpyridine or 4-substituted analogs [1]. The cyclopropyl ring, with a bond angle of ~60°, restricts rotation and can adopt a bisected conformation relative to the pyridine plane, influencing π-stacking and target binding [2]. While direct quantitative dihedral angle data are not available, class-level comparisons of ortho-substituted pyridines indicate that this arrangement can lead to atropisomerism and distinct conformational preferences that impact biological activity [1][3].

Steric effects Conformational analysis Cyclopropyl

Targeted Application Scenarios for 2-Chloro-3-cyclopropylpyridine in Drug Discovery and Agrochemical R&D


Lead Optimization: Fine-Tuning Lipophilicity and Metabolic Stability

Medicinal chemists seeking to replace a metabolically labile phenyl ring with a cyclopropylpyridine motif can utilize 2-chloro-3-cyclopropylpyridine as a versatile intermediate. Its calculated logP of 2.61 provides a favorable balance for membrane permeability , while the chlorine atom serves as a handle for further diversification via cross-coupling reactions . This approach is particularly valuable in CNS drug discovery where balancing lipophilicity and metabolic stability is critical [1].

Agrochemical Discovery: Design of Novel Fungicides and Herbicides

The unique steric and electronic properties of the 2-chloro-3-cyclopropylpyridine scaffold make it an attractive building block for designing novel agrochemicals . The chlorine atom can be replaced with various functional groups to optimize target binding, while the cyclopropyl group enhances metabolic stability and potentially reduces off-target effects in plants . This scaffold is particularly relevant for developing compounds targeting fungal cytochrome P450 enzymes or plant-specific receptors [1].

Chemical Biology: Developing Selective Chemical Probes

Researchers developing chemical probes for target validation can exploit the ortho-chloro-cyclopropyl motif of 2-chloro-3-cyclopropylpyridine to achieve specific binding interactions . The conformational restriction imposed by the cyclopropyl group can lead to enhanced selectivity for a particular protein conformation . The chlorine atom can be used to attach a reporter tag (e.g., biotin, fluorophore) via cross-coupling, enabling downstream target engagement studies [1].

Process Chemistry: Scalable Synthesis of Key Intermediates

The moderate boiling point (219.4±28.0 °C) of 2-chloro-3-cyclopropylpyridine facilitates its purification by distillation or chromatography during scale-up . The established Suzuki-Miyaura coupling route yields the compound in 60-69% yield, providing a reliable starting point for process optimization . This makes it a viable intermediate for the production of larger quantities of advanced pharmaceutical or agrochemical candidates [1].

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